molecular formula C12H27PS B1595957 Tributylphosphine sulfide CAS No. 3084-50-2

Tributylphosphine sulfide

Cat. No.: B1595957
CAS No.: 3084-50-2
M. Wt: 234.38 g/mol
InChI Key: FQVPFGDPYSIWTM-UHFFFAOYSA-N
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Description

Tributylphosphine sulfide is an organophosphorus compound with the molecular formula C₁₂H₂₇PS. It is a derivative of tributylphosphine, where the phosphorus atom is bonded to a sulfur atom. This compound is of interest due to its unique chemical properties and its applications in various fields, including chemistry and industry.

Mechanism of Action

Target of Action

Tributylphosphine sulfide primarily targets carbon-fluorine bonds in organic molecules . It acts as a catalyst to break these bonds and replace them with other groups, such as hydrogen or an amine .

Mode of Action

The compound interacts with its targets through a single-electron-transfer (SET) process . This process involves the generation of phosphine-centered radical species from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . The phosphine-centered radical species can give rise to many unprecedented activation modes and reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving carbon-fluorine bonds . The compound’s action can lead to the formation of new compounds with different properties, thereby affecting downstream effects in the biochemical pathways .

Pharmacokinetics

It is known that the compound is an oily liquid at room temperature, with a nauseating odor . It reacts slowly with atmospheric oxygen, and rapidly with other oxidizing agents, to give the corresponding phosphine oxide . It is usually handled using air-free techniques .

Result of Action

The result of this compound’s action is the breakage of carbon-fluorine bonds and the formation of new compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound reacts slowly with atmospheric oxygen, and rapidly with other oxidizing agents . Therefore, the compound’s action, efficacy, and stability can be affected by the presence of oxygen and other oxidizing agents in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylphosphine sulfide can be synthesized by the reaction of tributylphosphine with elemental sulfur. The reaction typically proceeds rapidly at room temperature, forming the sulfide compound. The general reaction is as follows: [ \text{P(C}_4\text{H}_9\text{)}_3 + \text{S}_8 \rightarrow \text{P(C}_4\text{H}_9\text{)}_3\text{S} ]

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents and controlled temperatures helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Tributylphosphine sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to tributylphosphine.

    Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenated compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Tributylphosphine oxide.

    Reduction: Tributylphosphine.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Tributylphosphine sulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylphosphine sulfide
  • Triphenylphosphine sulfide
  • Tributylamine

Uniqueness

Tributylphosphine sulfide is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to other phosphine sulfides, it has a higher molecular weight and different solubility characteristics, making it suitable for specific applications in chemistry and industry.

Properties

IUPAC Name

tributyl(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVPFGDPYSIWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=S)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184854
Record name Tributylphosphine sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3084-50-2
Record name Tributylphosphine sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3084-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributylphosphine sulfide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributylphosphine sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylphosphine sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.449
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Record name TRIBUTYLPHOSPHINE SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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